molecular formula C23H31N3O4 B2852192 N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methoxyphenoxy)acetamide CAS No. 946217-96-5

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methoxyphenoxy)acetamide

Cat. No.: B2852192
CAS No.: 946217-96-5
M. Wt: 413.518
InChI Key: ODSQTOZKQCGMKT-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methoxyphenoxy)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common reagents used in the synthesis may include dimethylamine, morpholine, and 3-methoxyphenol, among others. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: In studies involving cell signaling and molecular interactions.

    Medicine: Potential therapeutic applications, such as drug development and pharmacological research.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2-(3-methoxyphenoxy)acetamide shares structural similarities with other acetamides and compounds containing dimethylamino, morpholino, and methoxyphenoxy groups.
  • Examples of similar compounds include N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(4-methoxyphenoxy)acetamide and N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(3-ethoxyphenoxy)acetamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Comparative studies with similar compounds can highlight its unique features and potential advantages in various applications.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-(3-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4/c1-25(2)19-9-7-18(8-10-19)22(26-11-13-29-14-12-26)16-24-23(27)17-30-21-6-4-5-20(15-21)28-3/h4-10,15,22H,11-14,16-17H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSQTOZKQCGMKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC(=C2)OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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